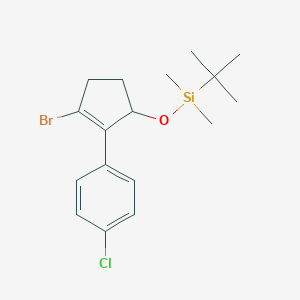

((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C17H24BrClOSi. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a cyclopentene ring, which are linked to a tert-butyl dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-(4-chlorophenyl)cyclopent-2-en-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce the bromine atom to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in anhydrous solvents.

Major Products:

Oxidation: Epoxides.

Reduction: Dehalogenated products.

Substitution: Substituted cyclopentene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical transformations.

Biology: In biological research, it can be used as a precursor for the synthesis of bioactive molecules that may have potential therapeutic applications.

Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of molecules with specific biological activities.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and chlorophenyl groups can undergo substitution and addition reactions, while the cyclopentene ring can participate in cycloaddition reactions. The tert-butyl dimethylsilane moiety provides steric protection and can be removed under specific conditions to reveal reactive sites for further transformations.

Comparison with Similar Compounds

- ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(trimethyl)silane

- ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(triethyl)silane

- ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)diphenylsilane

Uniqueness: The uniqueness of ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane lies in its specific combination of functional groups, which allows for a wide range of chemical transformations. The tert-butyl dimethylsilane moiety provides steric hindrance, making it more selective in certain reactions compared to its analogs with different silyl groups.

Biological Activity

The compound ((3-Bromo-2-(4-chlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is a silane derivative notable for its unique structural characteristics, which include a cyclopentene moiety, a bromine atom, and a chlorophenyl substituent. Its molecular formula is C17H24BrClOSi with a molecular weight of approximately 387.82 g/mol. This compound's structure suggests potential biological activity, particularly due to the presence of halogenated phenyl groups that are often associated with enhanced pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, which contribute to its accessibility in organic synthesis. The tert-butyl and dimethylsilane groups enhance its stability and solubility in organic solvents, making it an attractive intermediate in medicinal chemistry and materials science.

Potential Biological Interactions

- Antimicrobial Activity : Compounds with similar structures have shown promising antifungal and antibacterial properties. For instance, derivatives containing chlorophenyl groups were evaluated for their antifungal activity against several pathogenic strains .

- Antitumor Activity : The structural characteristics of this compound may allow it to interact with cancer cell pathways, similar to other halogenated compounds that have been studied for their anticancer properties.

- Enzyme Inhibition : The potential for enzyme inhibition is significant due to the reactive nature of the bromine atom, which can participate in nucleophilic attacks on enzyme active sites.

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| ((3-Bromo-2-(4-methoxyphenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane | C17H24BrO2Si | Contains a methoxy group affecting polarity and reactivity |

| ((3-Bromo-2-(p-tolyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane | C17H24BrOSi | Features a p-tolyl group influencing electronic properties |

| ((3-Bromo-2-(4-fluorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane | C17H24BrFOSi | Incorporates a fluorine atom enhancing lipophilicity |

Case Studies and Research Findings

Research has indicated that compounds similar to This compound can exhibit significant biological activities:

- Antifungal Studies : A study focusing on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated noteworthy antifungal activity against various strains, suggesting that chlorinated compounds may possess similar properties .

- Antitubercular Activity : Another investigation highlighted the effectiveness of certain halogenated compounds against Mycobacterium tuberculosis, indicating a potential pathway for further exploration regarding this silane derivative's efficacy .

Properties

Molecular Formula |

C17H24BrClOSi |

|---|---|

Molecular Weight |

387.8 g/mol |

IUPAC Name |

[3-bromo-2-(4-chlorophenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane |

InChI |

InChI=1S/C17H24BrClOSi/c1-17(2,3)21(4,5)20-15-11-10-14(18)16(15)12-6-8-13(19)9-7-12/h6-9,15H,10-11H2,1-5H3 |

InChI Key |

MHEJEOQWLNHISP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC=C(C=C2)Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.